

Spectroscopic Data of 2,6-Dimethylpiperidin-4-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2,6-Dimethylpiperidin-4-one

Cat. No.: B3190666

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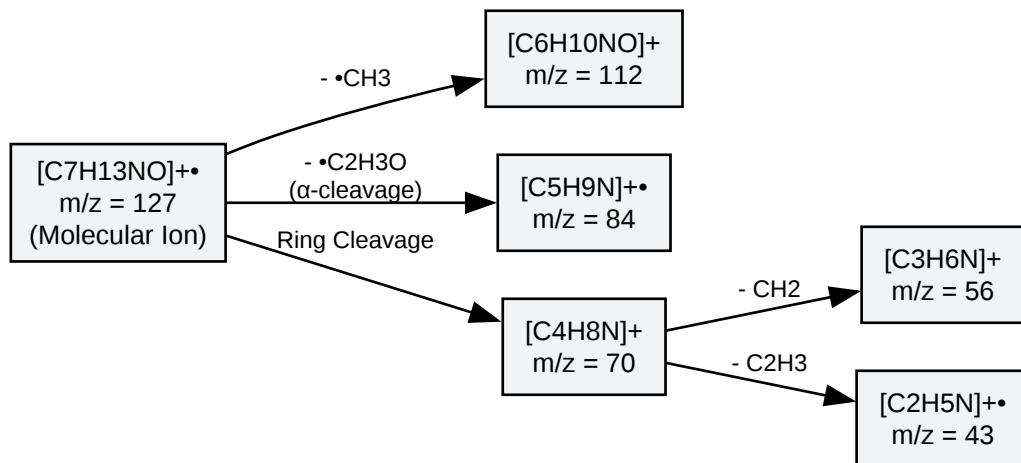
Introduction: The Structural and Stereochemical Nuances of 2,6-Dimethylpiperidin-4-one

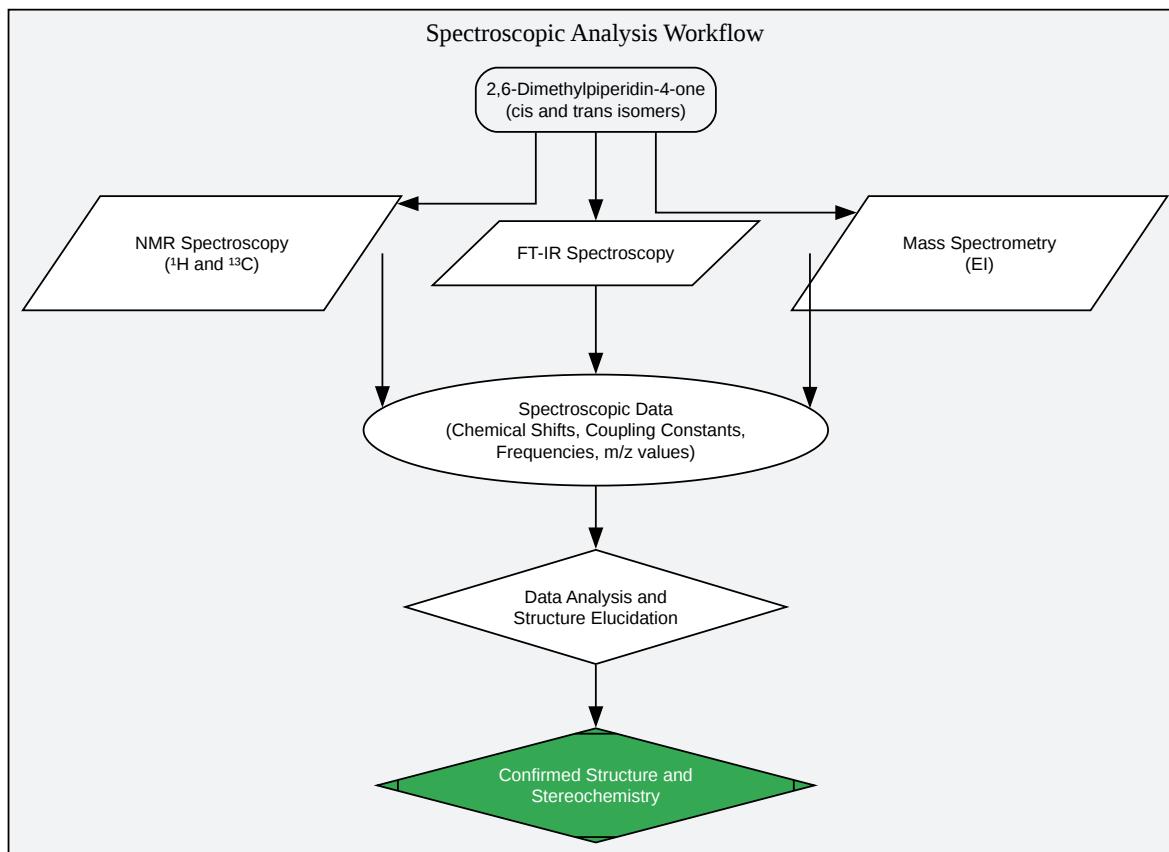
2,6-Dimethylpiperidin-4-one is a heterocyclic organic compound with the molecular formula C₇H₁₃NO. Its structure consists of a piperidine ring, which is a six-membered nitrogen-containing heterocycle, with a ketone functional group at the 4-position and two methyl groups at the 2- and 6-positions. The presence of two stereocenters at the C2 and C6 positions gives rise to two diastereomers: **cis-2,6-dimethylpiperidin-4-one** and **trans-2,6-dimethylpiperidin-4-one**.

The stereochemistry of these isomers profoundly influences their physical, chemical, and spectroscopic properties. The piperidine ring typically adopts a chair conformation to minimize steric strain. In the cis isomer, both methyl groups can reside in equatorial positions, which is generally the more stable conformation. In the trans isomer, one methyl group must occupy an axial position while the other is equatorial, leading to increased steric interactions. This conformational difference is a key factor in the interpretation of their respective spectroscopic data. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,6-dimethylpiperidin-4-one**, offering insights into the characterization of this important molecular scaffold.

cis-2,6-Dimethylpiperidi
cis-structure

3-Dimethylpiperidin-4-one
trans-structure





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Phone: (601) 213-4426
Email: info@benchchem.com